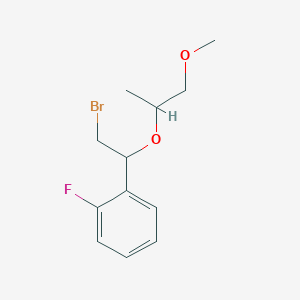
1-(2-Bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)-2-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)-2-fluorobenzene is a synthetic organic compound characterized by the presence of bromine, fluorine, and methoxypropan-2-yl groups attached to a benzene ring
Preparation Methods
The synthesis of 1-(2-Bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)-2-fluorobenzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the bromination of a suitable precursor, followed by the introduction of the methoxypropan-2-yl group through an etherification reaction. The final step involves the fluorination of the benzene ring under controlled conditions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents.
Chemical Reactions Analysis
1-(2-Bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)-2-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.
Hydrolysis: The ether bond can be cleaved under acidic or basic conditions to yield corresponding alcohols and phenols.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and acids or bases for hydrolysis. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2-Bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)-2-fluorobenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)-2-fluorobenzene involves its interaction with molecular targets, such as enzymes or receptors, through its functional groups. The bromine and fluorine atoms can form halogen bonds, while the methoxypropan-2-yl group can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules and pathways involved.
Comparison with Similar Compounds
1-(2-Bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)-2-fluorobenzene can be compared with similar compounds, such as:
1-(2-Bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)-2-methylbenzene: Differing by the presence of a methyl group instead of a fluorine atom.
1-(2-Bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)-4-methylbenzene: Differing by the position of the methyl group on the benzene ring.
Properties
Molecular Formula |
C12H16BrFO2 |
|---|---|
Molecular Weight |
291.16 g/mol |
IUPAC Name |
1-[2-bromo-1-(1-methoxypropan-2-yloxy)ethyl]-2-fluorobenzene |
InChI |
InChI=1S/C12H16BrFO2/c1-9(8-15-2)16-12(7-13)10-5-3-4-6-11(10)14/h3-6,9,12H,7-8H2,1-2H3 |
InChI Key |
GENXXVYLOWYLQT-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)OC(CBr)C1=CC=CC=C1F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















